![molecular formula C16H20N2O4 B1231328 2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one CAS No. 35050-55-6](/img/structure/B1231328.png)
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
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Overview
Description
(E)-tomaymycin is the (E)-isomer of tomaymycin.
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is a natural product found in Streptomyces achromogenes with data available.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been synthesized as part of the study of pyrrolo[2,1-c][1,4]benzodiazepine derivatives, which are structurally related to anthramycin and tomaymycin. This synthesis involves the formation of the pyrrolidine nucleus and has led to tricyclic systems of significant interest in chemical research (G. de Martino, S. Massa, & R. Giuliano, 1976).
- Derivatives of this compound have been synthesized and explored for their potential in treating anxiety in warm-blooded animals, showcasing its relevance in pharmaceutical chemistry (M. Visser, 1994).
Pharmacological Properties
- A study on the pharmacological properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives highlighted the compound as a candidate for anxiolytic evaluation, with metabolism studies indicating rapid hydroxylation, a key aspect in determining its effectiveness and duration of action (W. B. Wright et al., 1978).
Advanced Synthetic Approaches
- Innovative synthetic methods have been developed for this compound, leading to derivatives with potential therapeutic applications. These methods have significantly contributed to the field of medicinal chemistry (J. Duceppe & J. Gauthier, 1985).
Structural Analysis and Novel Synthesis
- The compound has been a subject of structural analysis, with studies revealing its conformational properties and leading to insights into its chemical behavior and potential applications in drug design (M. Kubicki, M. B. Szkaradzinska, & P. W. Codding, 1997).
DNA-Interactive Antitumor Agent
- The compound, as part of the dimer SJG-136, is being developed as a DNA-interactive antitumor agent. This highlights its significant potential in cancer therapy and provides an example of how chemical compounds can be adapted for crucial medical applications (A. Cheung et al., 2005).
Recent Developments in Synthesis
- Recent studies have focused on new synthetic methodologies for this compound, with an emphasis on building trimeric pyrrolo[2,1-c][1,4]benzodiazepines linked by various chains. This research is key to developing new drugs with a broad spectrum of biological activities (G. Varvounis, 2016).
properties
CAS RN |
35050-55-6 |
---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1 |
InChI Key |
UQVNRKBFAXNOGA-HRZZMDIGSA-N |
Isomeric SMILES |
C/C=C/1\C[C@@H]2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
SMILES |
CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
Canonical SMILES |
CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
synonyms |
tomaymycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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